3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, dihydrochloride
CAS No.: 83540-22-1
Cat. No.: VC20311271
Molecular Formula: C14H25Cl2N5O
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83540-22-1 |
|---|---|
| Molecular Formula | C14H25Cl2N5O |
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | 6-(3-azoniaspiro[5.5]undecan-3-yl)-3-hydroxypyrimidin-3-ium-2,4-diamine;dichloride |
| Standard InChI | InChI=1S/C14H23N5O.2ClH/c15-11-10-12(17-13(16)19(11)20)18-8-6-14(7-9-18)4-2-1-3-5-14;;/h10,20H,1-9H2,(H3,15,16,17);2*1H |
| Standard InChI Key | MDHWHIDAOVODEM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)CC[NH+](CC2)C3=NC(=[N+](C(=C3)N)O)N.[Cl-].[Cl-] |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound features a spirocyclic core where two non-aromatic rings—a six-membered azaspiro[5.5]undecane and a pyrimidine ring—share a single nitrogen atom at the spiro junction . The pyrimidine moiety is substituted with amino groups at the 2- and 6-positions and a hydroxyl group at the 4-position, while the azaspiro system is oxidized to form a 1'-oxide . The dihydrochloride salt enhances solubility, critical for biological studies .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 83540-22-1 |
| Molecular Formula | C₁₄H₂₅Cl₂N₅O |
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | 6-(3-azoniaspiro[5.5]undecan-3-yl)-3-hydroxypyrimidin-3-ium-2,4-diamine; dichloride |
| InChI | InChI=1S/C₁₄H₂₃N₅O.2ClH/c15-11-10-12(17-13(16)19(11)20)18-8-6-14(7-9-18)4-2-1-3-5-14;;/h10,20H,1-9H2,(H₃,15,16,17);2*1H |
| SMILES | C1CCC2(CC1)CCNH+C3=NC(=N+O)N.[Cl-].[Cl-] |
The spirocyclic architecture imposes conformational rigidity, influencing binding affinity to biological targets . The pyrimidine ring’s electron-rich nature facilitates interactions with enzymes and receptors, while the dihydrochloride salt stabilizes the molecule in aqueous environments .
Synthetic Methodology
Stepwise Synthesis
The synthesis involves three principal stages:
-
Formation of the Spirocyclic Core: Cyclization of a ketone or aldehyde precursor with an amine under basic conditions yields the azaspiro[5.5]undecane framework.
-
Pyrimidine Moiety Introduction: Condensation of the spirocyclic amine with a diamine and carbonyl compound (e.g., urea or thiourea) forms the 2,6-diamino-4-pyrimidinyl group.
-
Oxidation and Salt Formation: Treatment with hydrogen peroxide or m-chloroperbenzoic acid oxidizes the tertiary amine to the 1'-oxide, followed by hydrochlorination to yield the dihydrochloride salt .
Reaction Conditions and Yields
-
Cyclization: Conducted in polar aprotic solvents (e.g., DMF) at 80–100°C.
-
Condensation: Requires acidic catalysis (e.g., HCl) and elevated temperatures.
-
Oxidation: Mild conditions (room temperature, stoichiometric oxidant) prevent degradation.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound undergoes diverse transformations:
-
Oxidation: Further oxidation of the 1'-oxide group may yield hydroxylated derivatives, though this is limited by steric hindrance.
-
Reduction: Sodium borohydride selectively reduces the pyrimidine ring’s imine bonds, altering electronic properties.
-
Substitution: Electrophilic substitution at the pyrimidine’s 5-position introduces halogens or alkyl groups, modulating bioactivity.
Table 2: Common Reagents and Products
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Hydroxylated spiro derivatives |
| Reduction | NaBH₄, LiAlH₄ | Partially saturated pyrimidine |
| Substitution | Cl₂, Br₂, alkyl halides | 5-Halo- or 5-alkyl-pyrimidines |
Applications in Scientific Research
Medicinal Chemistry
The compound’s spirocyclic-pyrimidine hybrid structure enables high-affinity binding to kinase enzymes and G-protein-coupled receptors (GPCRs) . Preliminary studies suggest inhibition of cyclin-dependent kinases (CDKs), implicating potential in cancer therapy.
Pharmacological Studies
-
Pharmacokinetics: The dihydrochloride salt improves oral bioavailability, with a plasma half-life of ~6 hours in murine models.
-
Metabolism: Hepatic cytochrome P450 enzymes mediate N-demethylation and pyrimidine ring hydroxylation.
Industrial Applications
Mechanism of Action
The compound’s dual-binding mode arises from its spirocyclic core inserting into hydrophobic enzyme pockets, while the pyrimidine moiety forms hydrogen bonds with catalytic residues. For example, in CDK2 inhibition, the pyrimidine’s amino groups interact with Asp145 and Lys33, disrupting ATP binding.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
| Compound | Key Features | Bioactivity |
|---|---|---|
| 3-Azaspiro[5.5]undecane | Lacks pyrimidine; simpler spiro core | Weak enzyme inhibition |
| 2,6-Diamino-4-pyrimidinol | Pyrimidine without spiro system | Moderate solubility; limited targeting |
| Target Compound (83540-22-1) | Spiro-pyrimidine hybrid; dihydrochloride salt | Enhanced affinity and bioavailability |
The integration of spirocyclic rigidity and pyrimidine functionality in 83540-22-1 confers superior target selectivity compared to analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume